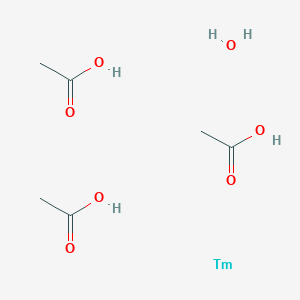

Acetic acid;thulium;hydrate

概要

説明

Acetic acid; thulium; hydrate is a chemical compound that combines acetic acid with the rare earth element thulium in a hydrated form. This compound is often referred to as thulium(III) acetate hydrate and is represented by the chemical formula (CH₃CO₂)₃Tm·xH₂O . Thulium is a lanthanide, known for its unique properties and applications in various fields, including materials science and medical imaging.

準備方法

Synthetic Routes and Reaction Conditions: Thulium(III) acetate hydrate can be synthesized by reacting thulium oxide (Tm₂O₃) with acetic acid. The reaction typically involves dissolving thulium oxide in acetic acid, followed by evaporation of the solvent to obtain the hydrated acetate salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete dissolution and formation of the desired product .

Industrial Production Methods: Industrial production of thulium(III) acetate hydrate follows similar principles but on a larger scale. The process involves the use of high-purity thulium oxide and acetic acid, with careful control of reaction parameters to achieve high yield and purity. The product is then crystallized and dried to obtain the final hydrated compound .

Types of Reactions:

Oxidation: Thulium(III) acetate hydrate can undergo oxidation reactions, where the thulium ion may be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can also participate in reduction reactions, where the thulium ion is reduced to lower oxidation states.

Substitution: Thulium(III) acetate hydrate can undergo substitution reactions, where the acetate groups are replaced by other ligands or functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reactions: These reactions typically involve other carboxylic acids or ligands that can displace the acetate groups.

Major Products Formed:

Oxidation Products: Higher oxidation state thulium compounds.

Reduction Products: Lower oxidation state thulium compounds.

Substitution Products: Thulium complexes with different ligands.

科学的研究の応用

Optical Applications

Thulium(III) acetate hydrate is utilized as a dopant in optical materials, particularly in:

- Silica-based Fiber Amplifiers : Enhances signal strength in telecommunications.

- Solid-State Lasers : Employed in laser systems for medical and industrial applications due to its specific absorption and emission characteristics.

Catalysis

The compound serves as a catalyst in various chemical reactions, including:

- Organic Synthesis : Facilitates reactions involving carbonyl compounds.

- Polymerization Processes : Used to initiate polymerization reactions, particularly in the production of specialty polymers.

Medical Imaging

Thulium-containing compounds are being explored for use in:

- Scintillators : Materials that emit light when exposed to ionizing radiation, useful in medical imaging technologies.

Nanoscale Material Production

Acetic acid thulium hydrate is an excellent precursor for producing:

- Ultra High Purity Compounds : Essential for electronics and advanced material applications.

- Nanoscale Materials : Used in the fabrication of nanostructures for various technological applications.

Case Study 1: Thulium-Doped Fiber Amplifiers

A study demonstrated that incorporating thulium(III) acetate into silica fibers significantly improved the amplification efficiency at specific wavelengths used in telecommunications. The results indicated a marked increase in signal strength over traditional dopants.

Case Study 2: Catalytic Reactions

Research on thulium(III) acetate as a catalyst revealed its effectiveness in promoting oxidation reactions of alkenes under mild conditions. The compound facilitated the formation of desired products with high selectivity and yield, showcasing its utility in organic synthesis.

作用機序

The mechanism of action of thulium(III) acetate hydrate involves its ability to form coordination complexes with various ligands. The thulium ion can interact with biological molecules, leading to changes in their structure and function. In medical imaging, thulium-doped materials enhance contrast by altering the magnetic properties of the imaging medium .

類似化合物との比較

- Ytterbium(III) acetate hydrate

- Erbium(III) acetate hydrate

- Neodymium(III) acetate hydrate

- Terbium(III) acetate hydrate

Comparison: Thulium(III) acetate hydrate is unique due to its specific magnetic and optical properties, which make it particularly useful in applications such as upconversion nanocrystals and medical imaging. Compared to other lanthanide acetates, thulium(III) acetate hydrate offers distinct advantages in terms of its ability to enhance imaging contrast and its potential for use in advanced materials .

生物活性

The compound "Acetic acid; thulium; hydrate," also known as thulium(III) acetate hydrate, has garnered attention due to its potential biological activities. This article explores the biological implications of this compound, focusing on its antimicrobial properties, interactions in biological systems, and therapeutic applications.

- Molecular Formula : CHOTm · xHO

- Molecular Weight : 346.07 g/mol

- CAS Number : 314041-04-8

- Appearance : Crystalline solid

Antimicrobial Properties

Acetic acid is well-documented for its antimicrobial activity. Research indicates that acetic acid can effectively eradicate biofilm-forming bacteria, which are often resistant to conventional antibiotics. A study demonstrated that treatment with 0.5% and 1.0% acetic acid resulted in complete eradication of Pseudomonas aeruginosa biofilms, while Staphylococcus aureus showed partial eradication at lower concentrations and complete eradication at higher concentrations (Table 1) .

| Treatment | 0.5% Acetic Acid | 1% Acetic Acid | HCl |

|---|---|---|---|

| Pseudomonas aeruginosa | 100% eradication | 100% eradication | Growth |

| Staphylococcus aureus | Partial eradication | 100% eradication | Growth |

This demonstrates the efficacy of acetic acid in combating bacterial infections, particularly in biofilm contexts.

Interaction with Biological Systems

Thulium(III) acetate hydrate's interaction with biological systems is significant due to its role as a rare earth element. Studies have shown that compounds containing thulium can influence cellular pathways essential for therapeutic outcomes, particularly in cancer treatment . The acetate component enhances solubility and bioavailability, facilitating uptake by cells.

Radiopharmaceutical Applications

Thulium(III) acetate hydrate is being explored for its potential use in radiopharmaceuticals. The compound's isotopes emit beta particles that can target and damage cancer cells. Its unique properties allow for targeted therapy, particularly in neuroendocrine tumors .

Probiotic Studies

Research has also highlighted the adaptability of certain yeast strains to high acetic acid levels, indicating a potential application in probiotic formulations. The transcription factor Haa1 plays a crucial role in regulating stress response genes that maintain cell integrity under acidic conditions . This suggests that the biological activity of acetic acid may extend beyond antimicrobial effects to include beneficial interactions with probiotic organisms.

化学反応の分析

Thermal Decomposition

When heated, thulium acetate tetrahydrate undergoes decomposition to form thulium oxide (Tm₂O₃). This process eliminates water and organic byproducts:

This reaction is critical for synthesizing thulium oxide, a material with applications in electronics and catalysis .

Acid Substitution with Trifluoroacetic Acid

Thulium(III) acetate reacts with trifluoroacetic acid (CF₃COOH) to form thulium trifluoroacetate:

This substitution replaces acetate ligands with trifluoroacetate groups, altering the compound’s solubility and coordination environment .

Reactivity with Iron Acetylacetonate

At elevated temperatures (300°C), thulium acetate reacts with iron acetylacetonate to form hexagonal TmFeO₃ crystals:

This reaction highlights the compound’s utility in synthesizing mixed-metal oxides for advanced materials .

Dissociation in Aqueous Media

While thulium acetate tetrahydrate itself is a salt, its dissociation in water may involve partial release of thulium ions and acetate ions, similar to acetic acid’s behavior:

Acetic acid’s dissociation mechanism (CH₃COOH ⇌ CH₃COO⁻ + H⁺) in water 8, though weak, suggests that the acetate ligands in the complex may exhibit analogous ionization tendencies, influencing the compound’s aqueous chemistry.

Comparison of Key Reactions

Structural and Mechanistic Insights

-

Coordination Environment : Thulium(III) ions in the hydrate are surrounded by acetate ligands and water molecules, which stabilize the structure. The tetrahydrate form (4H₂O) indicates strong hydrogen-bonding interactions .

-

Reactivity Trends : The electropositive nature of thulium(III) ions facilitates ligand substitution and redox reactions. For example, thulium’s reactivity with halogens (e.g., F₂, Cl₂) is well-documented, though not directly observed in the acetate hydrate .

-

Thermal Stability : The hydrate’s decomposition pathway suggests that the coordinated water molecules play a critical role in stabilizing the compound below its decomposition temperature .

特性

IUPAC Name |

acetic acid;thulium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Tm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZQIAFCRVKLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Tm] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7Tm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583618 | |

| Record name | Acetic acid--thulium--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207738-11-2 | |

| Record name | Acetic acid--thulium--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。